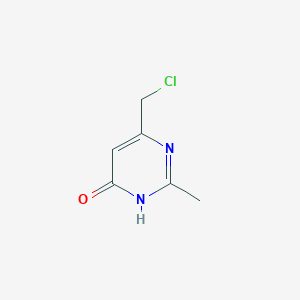

6-(Chloromethyl)-2-methylpyrimidin-4-ol

Description

6-(Chloromethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a reactive chloromethyl substituent at position 4. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol and CAS number 667920-77-6 . The chloromethyl group at position 6 renders this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLCQHXPAJVVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402516 | |

| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35252-96-1 | |

| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Intermediate

- Reactants: Ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate.

- Reaction conditions: The two reactants are combined under controlled temperature conditions (often ambient or slightly elevated) to form the intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one.

- Isolation: The intermediate is isolated by filtration after the reaction reaches completion at around 25°C.

Conversion to 6-(Chloromethyl)-2-methylpyrimidin-4-ol

- Acid treatment: The isolated intermediate is suspended in an aqueous acidic solution, commonly 5% sulfuric acid by weight.

- Reaction conditions:

- Initial stirring at 0–40°C (preferably 25°C) converts the intermediate in situ to 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one or its tautomeric form.

- Heating the mixture at 40–120°C (commonly 80°C) completes the transformation to this compound.

- Workup: After reaction completion, the mixture is cooled to 5°C and stirred for an additional hour to facilitate precipitation.

- Isolation and purification: The product is filtered, washed, and dried under vacuum at 40–60°C, yielding a white solid with purity exceeding 99%.

Reaction Scheme Summary

| Step | Reactants/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Ethyl 4-chloroacetoacetate + S-methylisothiourea hemisulfate, ~25°C | 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one | Isolated by filtration |

| 2a | Intermediate + 5% aqueous sulfuric acid, 0–40°C (preferably 25°C) | 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one (tautomeric form) | Monitored by UPLC-MS |

| 2b | Heating at 40–120°C (commonly 80°C) | This compound | Precipitation by cooling to 5°C, filtration, drying |

Analytical and Quality Control Data

- Purity: The final product typically achieves >99% purity.

- By-products: Minor impurities such as 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione are present at low levels (~0.4%).

- Analytical techniques: Purity and reaction progress are monitored using:

- Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

- High Performance Liquid Chromatography (HPLC)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Drying conditions: Vacuum drying at 40–60°C for approximately 20 hours ensures removal of residual solvents and moisture.

Detailed Research Findings

- The intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one is novel and crucial for efficient synthesis.

- Acid hydrolysis under mild conditions (5% sulfuric acid, 25°C) facilitates conversion without excessive decomposition.

- Heating accelerates the conversion to the desired product, with optimal yields (~90%) and high purity.

- Cooling post-reaction enhances crystallization, improving isolation efficiency.

- The process avoids harsh reagents and extreme conditions, favoring scalability and environmental compliance.

Summary Table of Preparation Parameters

| Parameter | Condition | Outcome/Notes |

|---|---|---|

| Intermediate synthesis temperature | ~25°C | Efficient condensation |

| Acid concentration | 5% sulfuric acid (w/w) | Optimal hydrolysis |

| Acid treatment temperature | 0–40°C (preferably 25°C) | Conversion to intermediate tautomer |

| Heating temperature | 40–120°C (commonly 80°C) | Final product formation |

| Cooling temperature | ~5°C | Product precipitation |

| Drying temperature | 40–60°C under vacuum | Purity >99%, moisture removal |

| Yield | ~90% | High efficiency |

| By-product content | ~0.42% | Minimal impurity |

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidine derivatives.

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Reduced forms of the pyrimidine compound.

Scientific Research Applications

6-(Chloromethyl)-2-methylpyrimidin-4-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophilic sites in biomolecules.

Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-methylpyrimidin-4-ol involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other molecular targets, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 6-(Chloromethyl)-2-methylpyrimidin-4-ol and related compounds:

Key Observations :

- Substituent Position and Reactivity : The chloromethyl group in the target compound provides a reactive site for further functionalization, unlike the chloro group in 6-chloro-2-methylpyrimidin-4-ol or the methylthio group in 4-methyl-6-(methylthio)pyrimidin-2-ol.

- Molecular Weight: Ethirimol, a commercial fungicide, has a higher molecular weight due to bulky substituents (butyl, ethylamino), which may affect bioavailability compared to the target compound .

Ethirimol (5-Butyl-2-ethylamino-6-methylpyrimidin-4-ol)

Ethirimol is a systemic fungicide used to control powdery mildew in crops. Its ethylamino and butyl groups enhance lipophilicity, enabling effective plant uptake . In contrast, the chloromethyl group in this compound may confer reactivity useful in drug design but lacks direct pesticidal data.

Analgesic and Anti-inflammatory Pyrimidinones

Compounds such as 4-methyl-6-(methylthio)pyrimidin-2-ol and derivatives with secondary amines (e.g., 3–7 in ) exhibit analgesic and anti-inflammatory activities, suggesting that substituent polarity and hydrogen-bonding capacity influence bioactivity . The target compound’s chloromethyl group could be optimized for similar applications through derivatization.

Anticancer Potential

This underscores the chloromethyl group’s role in enhancing binding affinity to target proteins.

Biological Activity

6-(Chloromethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its chloromethyl and hydroxyl functional groups, which may contribute to its reactivity and interactions with biological targets.

- IUPAC Name: 6-(chloromethyl)-2-methyl-4-pyrimidinol

- Molecular Formula: C₆H₇ClN₂O

- Molecular Weight: 158.59 g/mol

- InChI Key: BMLCQHXPAJVVJH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess such activity.

Antileishmanial Activity

A study on antimony (V) complexes of hydroxypyranone and hydroxypyridinone ligands demonstrated effective antileishmanial activity against Leishmania major. While the specific activity of this compound was not detailed, the structural similarities suggest potential efficacy in similar assays. Compounds in this class showed IC₅₀ values ranging from 1 to 15 μg/mL against both amastigote and promastigote forms of the parasite .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with active sites of enzymes.

- Receptor Modulation: Similar compounds have been shown to influence G-protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several pyrimidine derivatives, including those structurally related to this compound. Results indicated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific substituents present on the pyrimidine ring.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| This compound | TBD | TBD |

Research on Leishmania

In a study focusing on leishmaniasis treatment, derivatives similar to this compound were synthesized and evaluated for their antileishmanial activity. The findings suggested that modifications at the chloromethyl position significantly affected the compound's potency against Leishmania major.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 6-(Chloromethyl)-2-methylpyrimidin-4-ol?

- Methodology : A common approach involves chloromethylation of precursor pyrimidine derivatives. For example, phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under reflux conditions can introduce the chloromethyl group (5–8 hours, 80–100°C). Post-reaction, the mixture is quenched with ice-water to precipitate the product, followed by recrystallization using chloroform/hexane . Alternative routes may use 2-methylpyrimidin-4-ol derivatives with chloromethylating agents (e.g., chloromethyl ethers) under controlled pH .

- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like dichlorinated species.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ ~4.5–5.0 ppm; pyrimidine ring protons at δ ~6.5–8.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₆H₇ClN₂O: calc. 158.0244).

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. For disordered chloromethyl groups, apply restraints or partial occupancy models .

Q. What safety protocols are essential during handling and disposal?

- Safety Measures :

- Use PPE (gloves, goggles, fume hood) due to potential toxicity of chlorinated intermediates.

- Segregate waste containing halogenated organics and collaborate with certified waste management services .

- Monitor for acute exposure symptoms (e.g., respiratory irritation) and ensure proper ventilation.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

- Resolution Strategy :

- For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors.

- For chloromethyl group disorder, employ split-atom models or DFT-optimized geometries as restraints .

- Validate refinement with R-factor convergence (<5% discrepancy) and electron density maps (e.g., check for residual peaks >0.5 e⁻/ų).

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl group in nucleophilic substitutions?

- Computational Workflow :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites at the chloromethyl carbon.

- Calculate activation energies for SN2 reactions with nucleophiles (e.g., amines, thiols) to predict reaction pathways .

- Validate with experimental kinetics (e.g., monitor substitution rates via HPLC).

Q. How can researchers design biological activity assays targeting enzyme inhibition (e.g., kinases) using this compound?

- Experimental Design :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., Src/Abl kinases) where the chloromethyl group may act as an electrophilic warhead.

- Assay Setup :

- Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations near Km.

- Include controls for non-specific binding (e.g., inactive enantiomers or methyl-substituted analogs).

- Data Interpretation : Compare IC50 values with structural analogs to establish SAR, noting potency enhancements from chloromethyl substitution .

Methodological Notes for Data Contradictions

Q. How should discrepancies in biological activity data (e.g., conflicting IC50 values) be addressed?

- Troubleshooting Steps :

- Verify compound purity (>95% via HPLC) and exclude degradation products (e.g., hydrolysis of chloromethyl to hydroxymethyl groups).

- Replicate assays across multiple cell lines or enzyme batches to control for variability.

- Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

- Optimization Approaches :

- Use aprotic solvents (e.g., DCM, THF) to reduce hydrolysis.

- Add catalytic bases (e.g., K₂CO₃) to deprotonate nucleophiles and accelerate substitution.

- For unstable intermediates, employ in situ generation (e.g., Grignard reagents for alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.